molecular formula C8H15NO9S B225643 2-(Acetylamino)-2-Deoxy-6-O-Sulfo-Beta-D-Glucopyranose CAS No. 10356-99-7

2-(Acetylamino)-2-Deoxy-6-O-Sulfo-Beta-D-Glucopyranose

Cat. No.: B225643
CAS No.: 10356-99-7
M. Wt: 301.27 g/mol
InChI Key: WJFVEEAIYIOATH-FMDGEEDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylglucosamine 6-sulfate, also known as (6S)glcnacb or beta-D-glcnac6S, belongs to the class of organic compounds known as acylaminosugars. These are organic compounds containing a sugar linked to a chain through N-acyl group. N-Acetylglucosamine 6-sulfate is soluble (in water) and an extremely strong acidic compound (based on its pKa). N-Acetylglucosamine 6-sulfate has been primarily detected in urine. Within the cell, N-acetylglucosamine 6-sulfate is primarily located in the cytoplasm. N-Acetylglucosamine 6-sulfate can be biosynthesized from N-acetyl-D-glucosamine.
N-acetyl-beta-D-glucosamine 6-sulfate is an amino monosaccharide that consists of N-acetyl-beta-D-glucosamine substituted at position 6 by a sulfo group. It is an amino monosaccharide and a glucosamine sulfate. It derives from a N-acetyl-D-glucosamine.

Properties

CAS No.

10356-99-7

Molecular Formula

C8H15NO9S

Molecular Weight

301.27 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate

InChI

InChI=1S/C8H15NO9S/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16)/t4-,5-,6-,7-,8-/m1/s1

InChI Key

WJFVEEAIYIOATH-FMDGEEDCSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)COS(=O)(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Acetylamino)-2-Deoxy-6-O-Sulfo-Beta-D-Glucopyranose
Reactant of Route 2
2-(Acetylamino)-2-Deoxy-6-O-Sulfo-Beta-D-Glucopyranose
Reactant of Route 3
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2-(Acetylamino)-2-Deoxy-6-O-Sulfo-Beta-D-Glucopyranose
Reactant of Route 4
Reactant of Route 4
2-(Acetylamino)-2-Deoxy-6-O-Sulfo-Beta-D-Glucopyranose
Reactant of Route 5
2-(Acetylamino)-2-Deoxy-6-O-Sulfo-Beta-D-Glucopyranose
Reactant of Route 6
2-(Acetylamino)-2-Deoxy-6-O-Sulfo-Beta-D-Glucopyranose

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